

A Technical Guide to Quantum Chemical Calculations for 3-Methoxyphenol

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Compound of Interest

Compound Name: 3-Methoxyphenol

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyphenol is a molecule of significant interest in atmospheric chemistry as a precursor to secondary organic aerosols and in medicinal chemistry as a scaffold in various pharmaceutical compounds.^[1] Understanding its conformational landscape, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, stability, and potential biological activity. This technical guide provides an in-depth overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the molecular properties of **3-Methoxyphenol**. It details the standard computational protocols, presents key data in a structured format, and visualizes complex workflows and relationships to offer a comprehensive resource for researchers.

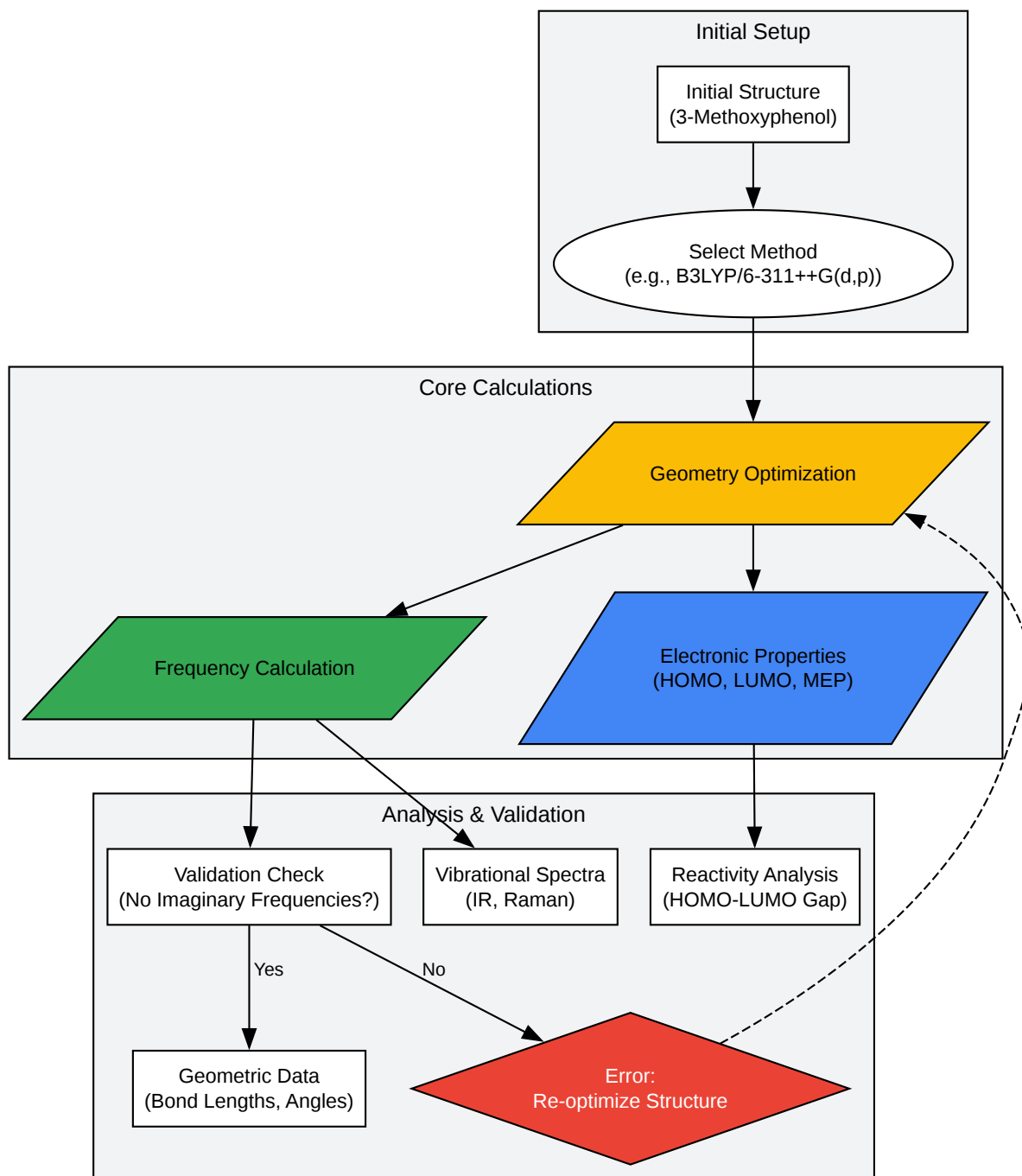
Computational Methodology and Protocols

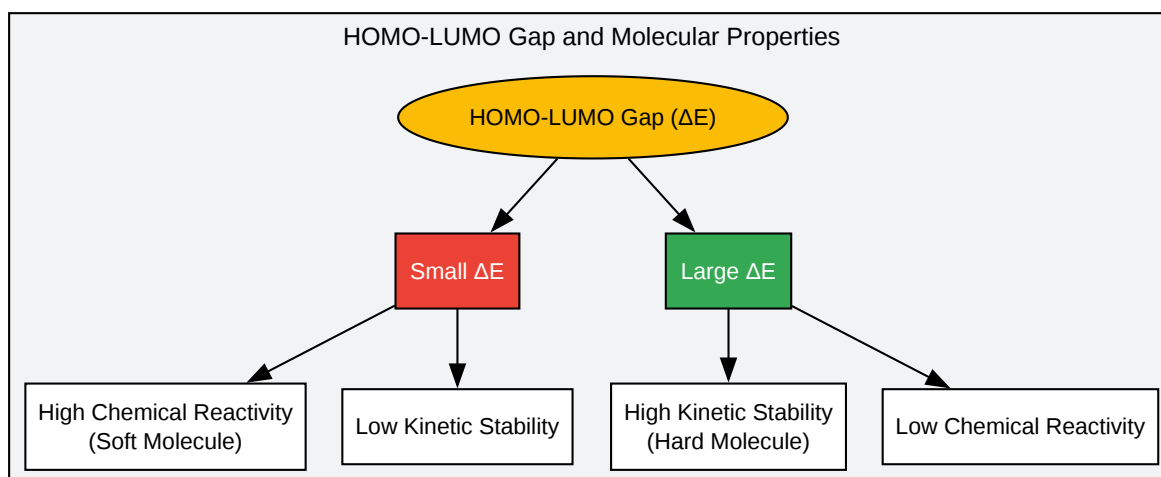
Quantum chemical calculations provide a powerful framework for investigating molecular properties at the atomic level. Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for these studies, offering a favorable balance between accuracy and resource requirements.

Standard Computational Protocol

The most common approach for studying phenolic compounds like **3-Methoxyphenol** involves the B3LYP hybrid functional combined with a triple-zeta basis set, such as 6-311++G(d,p).^[2]^[3] This level of theory has demonstrated reliability in predicting geometric, vibrational, and electronic properties that are in good agreement with experimental data.^[2]

The typical workflow for a DFT study involves a sequence of calculations to ensure the accuracy and validity of the results. This process begins with finding the most stable three-dimensional structure of the molecule and proceeds to the calculation of its various chemical and physical properties.





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References

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- To cite this document: BenchChem. [A Technical Guide to Quantum Chemical Calculations for 3-Methoxyphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666288#quantum-chemical-calculations-for-3-methoxyphenol]

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